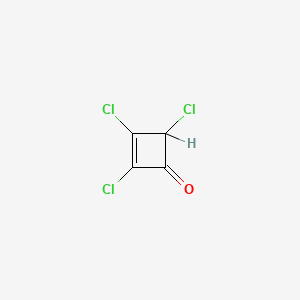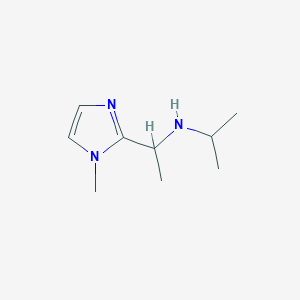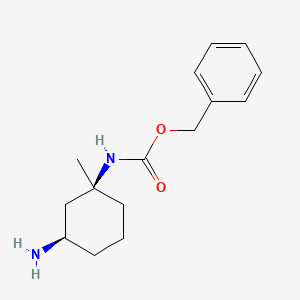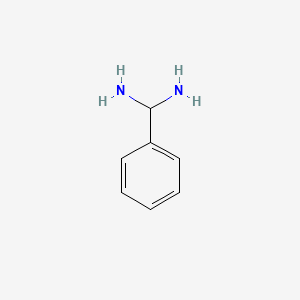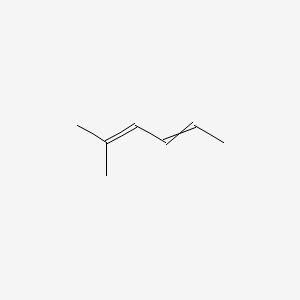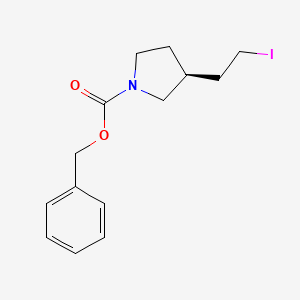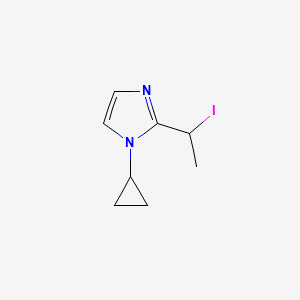
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodoethyl group, and an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the iodoethyl group: This step involves the iodination of an ethyl group, which can be done using iodine and a suitable oxidizing agent.
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction of the imidazole ring or the cyclopropyl group can lead to the formation of different derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents such as potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and iodoethyl groups can influence the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can be compared with other similar compounds such as:
1-cyclopropyl-2-(1-bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
1-cyclopropyl-2-(1-chloroethyl)-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological properties.
1-cyclopropyl-2-(1-fluoroethyl)-1H-imidazole: The presence of a fluorine atom can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens.
Eigenschaften
Molekularformel |
C8H11IN2 |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C8H11IN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
VSNHXLBKMVKYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN1C2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
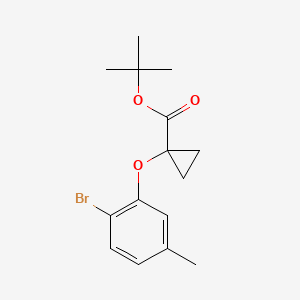
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
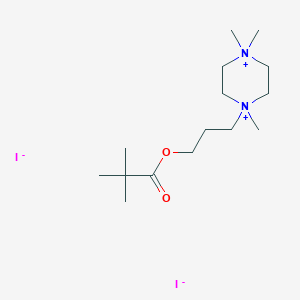
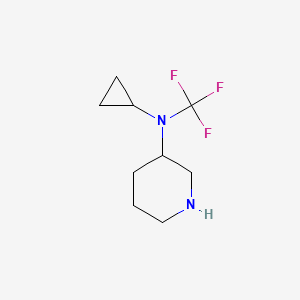
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
